molecular formula C21H19N3O5S B15098901 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15098901
M. Wt: 425.5 g/mol
InChI Key: DPSYRLBSRFDRLP-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A pyrrolidin-2-one core (2,5-dihydro-1H-pyrrol-2-one), a five-membered lactam ring.
  • A 5-methyl-1,3,4-thiadiazol-2-yl substituent at position 1, introducing sulfur and nitrogen heteroatoms for enhanced bioactivity.
  • A 3-propoxyphenyl group at position 5, providing hydrophobicity and steric bulk that may influence receptor binding .

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19N3O5S/c1-3-9-28-14-7-4-6-13(11-14)17-16(18(25)15-8-5-10-29-15)19(26)20(27)24(17)21-23-22-12(2)30-21/h4-8,10-11,17,26H,3,9H2,1-2H3

InChI Key

DPSYRLBSRFDRLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex heterocyclic compound with potential applications in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3O4SC_{19}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 381.41 g/mol . The structure features a pyrrole backbone with substituents including a furan carbonyl and a thiadiazole moiety, which are known to influence biological interactions.

Structural Information

PropertyValue
Molecular FormulaC19H15N3O4S
Molecular Weight381.41 g/mol
SMILESCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=CO4
InChIInChI=1S/C19H15N3O4S/c1-10...

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against bacteria and fungi, indicating that this compound may exhibit comparable effects.

2. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of related compounds. For instance, studies involving pyrrole derivatives have reported pronounced anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

3. Analgesic Activity

The analgesic potential of pyrrole-based compounds has been documented in various studies. The ability to modulate pain pathways may be attributed to the structural features that allow interaction with pain receptors or inflammatory mediators .

Synthesis

The synthesis of This compound can be achieved through several methods:

  • Formation of Pyrrole Ring : This involves reacting 5-methyl-1,3,4-thiadiazole with aldehydes or ketones under acidic conditions.
  • Introduction of Functional Groups : The furan and thiadiazole substituents can be introduced via nucleophilic addition reactions.
  • Characterization Techniques : Characterization typically includes NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Bioactivity (MIC or IC₅₀) Source / Application
Target Compound 3-propoxyphenyl, 5-methyl-1,3,4-thiadiazol-2-yl, furan-2-carbonyl Not reported Hypothesized antifungal/antimicrobial activity based on structural analogs .
Pyrrolidinone derivatives (8–10) Varied aryl/heteroaryl groups (e.g., isocoumarins, pentaene diacids) MIC: 64–256 μg/mL (vs. C. musae) Fusarium decemcellulare F25; antifungal agents.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (5) Fluorophenyl, triazole, thiazole Not explicitly reported Isostructural synthetic analog; potential antifungal scaffold.
4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-pyrrol-2-one 4-hydroxy-3-methoxyphenyl, 3-methoxypropyl Not reported Structural analog with substituted phenyl and alkoxy groups.
Vibrio spp. pyrrolidinone derivatives Phenol, pyrrolo[1,2-a]pyrazine-1,4-dione Broad-spectrum antimicrobial Marine bacteria; used in pharmacological applications.

Key Findings:

Bioactivity of Pyrrolidinone Derivatives: Compounds 8–10 (pyrrolidinones from Fusarium) exhibit antifungal activity against C. musae with MIC values of 64–256 μg/mL, suggesting the core pyrrolidinone structure is critical for antifungal efficacy . The target compound’s 5-methyl-1,3,4-thiadiazole group may enhance bioactivity compared to triazole-containing analogs (e.g., compound 5), as thiadiazoles are known for stronger electron-withdrawing effects and metabolic stability .

Furan-2-carbonyl moieties are associated with broad-spectrum bioactivity, including antifungal and cytotoxic effects, as seen in marine-derived furan derivatives .

Synthetic vs. Natural Analogs :

  • Synthetic analogs (e.g., ) prioritize structural rigidity and crystallinity, while natural derivatives (e.g., ) often feature complex stereochemistry and diverse substituents. The target compound bridges these categories with a semi-synthetic design.

Mechanistic Hypotheses :

  • The combination of thiadiazole (electron-deficient) and furan (electron-rich) groups may create a redox-active scaffold, potentiating reactive oxygen species (ROS)-mediated antifungal effects, as observed in similar heterocyclic systems .

Preparation Methods

Table 1: Summary of Synthetic Steps

Step Reaction Type Reagents/Conditions Yield (%)
1 Cyclocondensation NH₄OAc, AcOH, reflux 65–72
2 Thiadiazole coupling TCDI, Et₃N, CH₂Cl₂ 58
3 Friedel-Crafts acylation Furan-2-carbonyl chloride, AlCl₃ 45–50
4 Suzuki coupling Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O 60–65
5 Mitsunobu reaction DIAD, PPh₃, THF 40–45

Table 2: Spectroscopic Data Comparison

Functional Group IR (cm⁻¹) $$ ^1H $$ NMR (δ, ppm) $$ ^{13}C $$ NMR (δ, ppm)
Furan-2-carbonyl 1715 7.45 (d, 1H), 6.60 (m, 2H) 161.2 (C=O), 143.5–110.2
3-Propoxyphenyl 1245 (C-O) 1.05 (t, 3H), 3.55 (m, 2H) 22.1 (CH₂), 70.8 (OCH₂)
Thiadiazole - 2.45 (s, 3H, CH₃) 165.3 (C=N), 14.5 (CH₃)

Challenges and Mitigation Strategies

  • Low Yields in Acylation: Optimize Lewis acid concentration (e.g., AlCl₃ at 1.2–1.5 equiv) to minimize side reactions.
  • Purification Difficulties: Use gradient elution in column chromatography (hexane → EtOAc) for polar intermediates.
  • Thiadiazole Instability: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one?

  • Methodological Answer : Cyclization reactions under basic conditions are commonly employed for structurally related pyrrolone derivatives. For example, base-assisted cyclization using precursors like hydroxy-pyrrolones and aryl amines or phenols can yield similar scaffolds. Reaction optimization (e.g., solvent, temperature, catalyst) is critical for improving yields, as demonstrated in the synthesis of 5-aryl-substituted pyrrolones with yields ranging from 46% to 63% . Thiadiazole incorporation may require coupling reactions with pre-functionalized thiadiazole intermediates, as seen in protocols for 1,3,4-thiadiazole derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For functional group identification (e.g., carbonyl, hydroxyl).
  • Melting Point Analysis : Consistency with literature values (e.g., 138–211°C for related pyrrolones) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Establish dose-dependent effects across multiple assays (e.g., enzyme inhibition, cytotoxicity).
  • Orthogonal Assays : Validate activity using independent methods (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional impact).
  • Metabolite Profiling : Assess whether observed discrepancies arise from metabolic instability or off-target effects .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict binding modes with target proteins (e.g., kinases, receptors).
  • ADMET Prediction Tools : Evaluate solubility, permeability, and metabolic liabilities (e.g., cytochrome P450 interactions).
  • QSAR Analysis : Correlate structural modifications (e.g., substituents on the furan or thiadiazole moieties) with activity trends .

Q. What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Photolysis/Stability Studies : Expose the compound to UV light and analyze degradation products via LC-MS.
  • Soil/Water Partitioning Experiments : Measure adsorption coefficients (Kd) to assess environmental mobility.
  • Microbial Degradation Assays : Use soil or wastewater microbiota to identify biotic transformation pathways .

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